molecular formula C19H15ClN4O4S2 B4562583 ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate

ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate

Cat. No.: B4562583
M. Wt: 462.9 g/mol
InChI Key: RJNNZGNRWDVJGF-UHFFFAOYSA-N
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Description

Ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H15ClN4O4S2 and its molecular weight is 462.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.0223250 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate, among related compounds, demonstrates the significance of hydrogen bonding in forming supramolecular structures, indicating potential in materials science for designing novel molecular architectures with specific properties. The study highlights the molecular linkage through a combination of N-H...N, C-H...N, and C-H...O hydrogen bonds, forming chain, sheet, and three-dimensional framework structures, respectively (Costa et al., 2007).

Anticancer Activity

Research into novel thiophene and benzothiophene derivatives reveals potential anti-proliferative activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The study identifies specific compounds that exhibit significant activity, suggesting their potential as leads for anticancer drug development (Mohareb et al., 2016).

Antimicrobial and Molluscicidal Properties

The synthesis of new 4-arylazo-3-methylthiophenes and their application on polyester fabrics demonstrates not only the utility in textile coloring but also their effective antibacterial properties against both Gram-positive and Gram-negative bacteria. This multifunctional application highlights the potential of such compounds in developing materials with integrated antimicrobial functionalities (Gafer & Abdel‐Latif, 2011). Additionally, novel thiazolo[5,4-d]pyrimidines have been identified for their molluscicidal properties, which could contribute to controlling schistosomiasis by targeting the snail hosts (El-Bayouki & Basyouni, 1988).

Luminescence and Fluorescence Properties

Investigations into the fluorescence properties of related thiophene derivatives open avenues for their application in optoelectronic devices and sensors. The study on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, for instance, sheds light on its potential as a novel fluorophore, indicating the broader applicability of such compounds in material science and engineering (Pusheng, 2009).

Properties

IUPAC Name

ethyl 5-[[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S2/c1-3-27-18(26)15-10(2)13(8-21)17(30-15)22-14(25)9-29-19-24-23-16(28-19)11-4-6-12(20)7-5-11/h4-7H,3,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNNZGNRWDVJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate

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